(2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Description
Chalcones: Classification and Significance
Chalcones represent a fundamental class of organic compounds characterized by their α,β-unsaturated ketone structure, consisting of two aromatic rings connected through a three-carbon aliphatic chain. The compound (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one belongs to this important chemical family, specifically classified as a synthetic chalcone derivative with fluorine and methoxy substituents. The basic chalcone structure, defined by the molecular framework C6H5C(O)CH=CHC6H5, serves as the foundation for thousands of related compounds that demonstrate remarkable structural diversity and biological significance.
The classification system for chalcones divides these compounds into several major categories based on their structural characteristics and origin. Simple or classical chalcones maintain the fundamental 1,3-diaryl-2-propen-1-one scaffold without additional ring formations or significant structural modifications. Hybrid chalcones incorporate the chalcone moiety within more complex molecular architectures, often featuring fused ring systems or additional heterocyclic components. The target compound (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one falls within the classical chalcone category, distinguished by its halogen and alkoxy substitution pattern that maintains the core structural integrity while introducing specific electronic and steric effects.
The significance of chalcones in chemical research extends far beyond their structural simplicity. These compounds serve as crucial intermediates in the biosynthesis of flavonoids in plants, where the enzyme chalcone synthase catalyzes their formation from coumaroyl-coenzyme A and malonyl-coenzyme A precursors. This biosynthetic role positions chalcones as essential secondary metabolites that enable plants to respond to environmental stressors, including ultraviolet radiation exposure and pathogen attacks. The synthetic accessibility of chalcones through well-established organic reactions, particularly the Claisen-Schmidt condensation, has made them attractive targets for medicinal chemistry research and industrial applications.
Contemporary research has identified chalcones as privileged scaffolds in drug discovery, a designation reserved for molecular frameworks that demonstrate consistent biological activity across multiple therapeutic targets. The α,β-unsaturated carbonyl system present in all chalcones, including (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, provides a reactive electrophilic center that can interact with nucleophilic sites in biological systems. This reactivity contributes to the broad spectrum of pharmacological activities observed for chalcone derivatives, ranging from antimicrobial and anti-inflammatory effects to anticancer and antioxidant properties.
Historical Context of Chalcone Research
The historical development of chalcone research spans over a century and provides important context for understanding the significance of modern fluorinated derivatives like (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. The nomenclature "chalcone" originates from the Greek word "chalcos," meaning bronze, which reflects the characteristic bronze coloration observed in many naturally occurring chalcone compounds. This etymological origin highlights the early recognition of chalcones through their distinctive visual properties, which preceded detailed chemical characterization by several decades.
The systematic study of chalcones began in the late nineteenth century when these compounds were first successfully synthesized in laboratory settings during the 1880s. The pioneering work of Rainer Ludwig Claisen and J. G. Schmidt during 1880 and 1881 established the fundamental synthetic methodology for chalcone preparation through aldol condensation reactions, now known as the Claisen-Schmidt reaction. This early synthetic achievement provided the foundation for subsequent chalcone research by demonstrating reliable methods for constructing the characteristic α,β-unsaturated ketone framework that defines this compound class.
The isolation and structural elucidation of naturally occurring chalcones progressed more slowly than synthetic efforts, with the first successful isolation of natural chalcones not achieved until 1910. This temporal gap between synthetic and natural product research reflects the analytical challenges associated with isolating and purifying chalcones from complex plant matrices, as well as the limited spectroscopic techniques available during the early twentieth century. The subsequent identification of chalcones in various plant tissues, including petals, heartwood, leaves, bark, fruits, and roots, established their widespread distribution in the plant kingdom and highlighted their importance as secondary metabolites.
The mid-twentieth century marked a significant expansion in chalcone research with the development of more sophisticated analytical techniques and the growing recognition of their biological activities. The discovery of chalcone synthase as the key enzyme responsible for chalcone biosynthesis in plants provided crucial insights into the natural formation of these compounds and their role in flavonoid metabolism. This enzymatic understanding enabled researchers to appreciate the structural relationship between chalcones and other flavonoid classes, positioning chalcones as biosynthetic precursors to more complex phenolic compounds.
Modern chalcone research has evolved to encompass sophisticated synthetic strategies for introducing specific substituents, including fluorine atoms as seen in (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. The incorporation of fluorine substituents represents a contemporary approach to modulating the physical, chemical, and biological properties of chalcone molecules through strategic halogenation. This historical progression from simple natural product isolation to targeted synthetic modification illustrates the maturation of chalcone chemistry as a field that combines fundamental organic chemistry with practical applications in medicinal chemistry and materials science.
Nomenclature Systems for (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
The systematic nomenclature of (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one demonstrates the complexity inherent in naming substituted chalcone derivatives and reflects the evolution of chemical naming conventions. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides the most systematic approach to naming this compound, incorporating specific rules for designating stereochemistry, substitution patterns, and functional group priorities. The IUPAC designation begins with the base chain identification as "prop-2-en-1-one," indicating a three-carbon chain with a ketone at position 1 and a double bond between carbons 2 and 3.
The stereochemical descriptor "(2E)" specifies the geometric configuration around the double bond, where the higher priority substituents on each carbon atom are positioned on opposite sides of the double bond. This E-configuration represents the thermodynamically favored trans arrangement commonly observed in chalcone structures and is crucial for distinguishing this isomer from its corresponding Z-isomer. The systematic inclusion of stereochemical information in the compound name reflects modern naming conventions that prioritize unambiguous structural specification.
The substitution pattern description "3-(4-fluorophenyl)-1-(4-methoxyphenyl)" indicates the specific positioning of the two aromatic rings and their respective substituents. The 4-fluorophenyl group attached at position 3 represents what is traditionally termed the B-ring in chalcone nomenclature, while the 4-methoxyphenyl group at position 1 corresponds to the A-ring. This systematic approach to ring designation provides clarity regarding the molecular architecture and enables precise communication of structural information among researchers.
Alternative nomenclature systems provide additional naming conventions that reflect different aspects of the compound's structure and historical naming practices. The compound is also known as "4'-Fluoro-4-methoxychalcone," employing the traditional chalcone naming system that uses primed numbers to distinguish substituents on the B-ring from those on the A-ring. This nomenclature approach emphasizes the compound's membership in the chalcone family while specifying the substitution pattern in a concise format that has been widely adopted in medicinal chemistry literature.
Chemical database systems utilize various identifier codes to provide unambiguous compound specification across different platforms and applications. The PubChem Compound Identifier (CID) numbers 5377457 and 277232 serve as unique numerical designators for this compound in the PubChem database, enabling rapid retrieval of associated chemical and biological data. The International Chemical Identifier (InChI) representation "InChI=1S/C16H13FO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,1H3" provides a standardized string notation that encodes the complete molecular structure, including connectivity and hydrogen atom placement.
Simplified Molecular Input Line Entry System (SMILES) notation offers another standardized approach to representing the compound structure as "COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F". This linear notation system enables efficient computational processing and database searching while maintaining complete structural information. The various nomenclature systems collectively ensure that (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one can be unambiguously identified and referenced across different scientific contexts and applications.
Significance of Fluoro-Substituted Chalcones in Chemical Research
Fluoro-substituted chalcones, exemplified by (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, occupy a position of particular significance in contemporary chemical research due to the unique properties conferred by fluorine substitution. The incorporation of fluorine atoms into organic molecules represents a fundamental strategy in medicinal chemistry for modulating biological activity, metabolic stability, and physicochemical properties. Fluorine's high electronegativity and small atomic radius enable it to influence molecular behavior through both electronic and steric effects, making fluorinated chalcones valuable tools for structure-activity relationship studies.
The electronic impact of fluorine substitution in chalcones manifests through several distinct mechanisms that affect both chemical reactivity and biological interactions. The strong electron-withdrawing nature of fluorine increases the electrophilicity of the α,β-unsaturated carbonyl system, potentially enhancing reactivity toward nucleophilic biological targets. This electronic modification can influence the compound's ability to interact with proteins, enzymes, and other macromolecular targets, thereby affecting biological activity profiles. The specific positioning of fluorine in the 4-position of the B-ring in (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one provides optimal electronic influence without introducing excessive steric hindrance.
Research investigations have demonstrated that fluorinated chalcones exhibit enhanced antimicrobial activities compared to their non-fluorinated counterparts, establishing them as promising scaffolds for anti-infective agent development. Studies evaluating fluoro-substituted chalcone analogs have shown that compounds with monofluoro substitution on the B-ring demonstrate superior inhibition activity against various bacterial and fungal strains. The compound (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one fits this structural profile, suggesting potential for antimicrobial applications based on established structure-activity relationships.
The synthetic accessibility of fluoro-substituted chalcones contributes significantly to their research utility and practical applications. Standard chalcone synthesis methodologies, including the Claisen-Schmidt condensation reaction, readily accommodate fluorinated aromatic aldehydes and ketones as starting materials. This synthetic compatibility enables researchers to efficiently prepare diverse libraries of fluorinated chalcone derivatives for biological screening and optimization studies. The reliable synthetic routes reduce barriers to accessing these compounds for research purposes and facilitate systematic structure-activity relationship investigations.
Contemporary research has expanded the scope of fluorinated chalcone applications beyond traditional medicinal chemistry to include materials science and industrial applications. The unique electronic properties of fluorinated aromatic systems make these compounds potentially useful as components in liquid crystal displays, fluorescent materials, and metal sensors. The specific combination of fluorine substitution with methoxy functionality in (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one provides a balance of electronic and lipophilic properties that may be advantageous for various technological applications.
| Property Category | Molecular Characteristics | Research Implications |
|---|---|---|
| Molecular Formula | C16H13FO2 | Standard chalcone framework with specific substitution |
| Molecular Weight | 256.27-256.28 g/mol | Optimal size for biological membrane permeation |
| Structural Features | E-configuration double bond, 4-fluoro and 4-methoxy substituents | Enhanced stability and specific electronic properties |
| Electronic Effects | Electron-withdrawing fluorine, electron-donating methoxy | Balanced electronic distribution for biological activity |
| Synthetic Accessibility | Compatible with standard chalcone synthesis methods | Facilitates research library development |
The growing emphasis on fluorinated compounds in pharmaceutical research reflects their enhanced metabolic stability and improved pharmacokinetic properties compared to non-fluorinated analogs. Fluorine substitution can reduce susceptibility to enzymatic degradation pathways, potentially leading to improved bioavailability and extended biological half-lives. These advantages make fluorinated chalcones like (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one attractive candidates for further development as therapeutic agents or research tools in various biomedical applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJAFWHLVBVKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347371 | |
| Record name | 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102692-37-5 | |
| Record name | 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Claisen-Schmidt Condensation (Base-Catalyzed Aldol Condensation)
The most widely reported and reliable method for synthesizing (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is the Claisen-Schmidt condensation between 4-fluoroacetophenone and 4-methoxybenzaldehyde under basic conditions.
-
- 4-Fluoroacetophenone (1 equivalent)
- 4-Methoxybenzaldehyde (1 equivalent)
- Base: Potassium hydroxide (KOH) or sodium hydroxide (NaOH), typically 5% aqueous solution
- Solvent: Ethanol or methanol
- Temperature: Room temperature to mild heating (25–60 °C)
- Reaction time: 12–24 hours
Procedure:
The ketone and aldehyde are dissolved in ethanol, and the base solution is added. The mixture is stirred continuously, allowing the aldol condensation to proceed. After completion, the product precipitates out and is collected by filtration, washed, and recrystallized from ethanol to enhance purity.Yield and Purity:
Yields typically range from 85% to 90%, with melting points around 107–108 °C confirming product identity and purity.Example from Literature:
An experimental procedure reported mixing 1.38 g (0.01 mol) of 4-fluoroacetophenone with 1.36 g (0.01 mol) of 4-methoxybenzaldehyde in ethanol, followed by addition of 20 ml of 5% aqueous KOH. The mixture was stirred for 24 hours, yielding the chalcone with 90% yield after recrystallization.
Sonochemical Method
An alternative and more efficient method involves the use of ultrasonic irradiation (sonochemistry) to accelerate the Claisen-Schmidt condensation.
-
- Reduced reaction time (minutes instead of hours)
- Higher yields
- Milder reaction conditions
- Enhanced product purity
-
- Same reactants and base as conventional method
- Solvent: Ethanol or methanol
- Ultrasonic frequency: Typically 20 kHz
- Reaction time: 10–30 minutes
Research Findings:
Studies have demonstrated that sonochemical synthesis of this chalcone derivative results in improved yields and shorter reaction times compared to conventional stirring methods, making it attractive for both laboratory and industrial scale synthesis.
Industrial Scale Considerations
For industrial production, the Claisen-Schmidt condensation remains the core synthetic route, with optimization focusing on:
- Use of continuous flow reactors to improve mixing and heat transfer
- Controlled addition of base to minimize side reactions
- Recycling of solvents and reagents to reduce waste
- Monitoring reaction parameters (temperature, pH) for consistent product quality
These optimizations ensure scalability while maintaining high yield and purity.
Comparative Data Table of Preparation Methods
| Preparation Method | Reaction Time | Yield (%) | Temperature (°C) | Solvent | Notes |
|---|---|---|---|---|---|
| Conventional Claisen-Schmidt | 12–24 hours | 85–90 | 25–60 | Ethanol | Simple, reliable, widely used |
| Sonochemical Method | 10–30 minutes | 90–95 | Room temperature | Ethanol | Faster, higher yield, energy efficient |
| Industrial Continuous Flow | Variable (minutes) | 85–90 | Controlled | Ethanol/MeOH | Scalable, optimized for purity |
Detailed Research Findings
Reaction Mechanism:
The base deprotonates the α-hydrogen of 4-fluoroacetophenone, generating an enolate ion that attacks the carbonyl carbon of 4-methoxybenzaldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated ketone with E-configuration predominating due to thermodynamic stability.Crystallographic Data:
The compound crystallizes in an orthorhombic system with space group P212121. The planar structure and non-centrosymmetric packing are influenced by weak intermolecular interactions such as C—H⋯O and C—H⋯F hydrogen bonds, which may affect crystallization and purity.Purification:
Recrystallization from ethanol is the preferred method to obtain high-purity crystals suitable for further applications and characterization.Safety and Handling: The compound is an irritant; appropriate personal protective equipment such as gloves is recommended during synthesis and handling.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often under mild to moderate conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Antimicrobial Activity: Some derivatives of (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one have shown promising antimicrobial properties, making them potential candidates for the development of new antibiotics.
Medicine:
Anti-inflammatory and Anticancer Properties: Research has indicated that certain chalcone derivatives exhibit anti-inflammatory and anticancer activities, which could be explored for therapeutic applications.
Industry:
Dye and Pigment Production: The compound and its derivatives can be used in the production of dyes and pigments due to their chromophoric properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. In the case of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Chalcone bioactivity and physicochemical properties are highly dependent on substituent electronegativity, position, and steric effects. Key structural analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., fluorine, chlorine) enhance bioactivity. For example, compound 2n (4-F, 5-I) shows stronger SARS-CoV-2 Mpro inhibition (IC50 = 25.07 μM) than analogues with methoxy substitutions .
- Hydroxyl groups at ring A (e.g., 2-OH in 2n) improve binding via hydrogen bonding but may reduce metabolic stability compared to methoxy groups .
- Amino substituents (e.g., 4-NH₂ in compound 2) enhance antifungal activity (MIC = 0.07 µg/mL), suggesting polar interactions are critical for targeting fungal enzymes .
Physicochemical Properties
- Crystal Packing : The target compound’s methoxy group induces C–H···O interactions , stabilizing a planar conformation similar to (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one . Ethoxy analogues (e.g., chalcone2 in ) exhibit distorted packing due to steric bulk.
- Solubility : Methoxy and fluorine groups enhance solubility in polar solvents compared to halogenated analogues (e.g., 4-chlorophenyl derivatives) .
Biological Activity
The compound (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This article reviews its biological properties, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHF O
- Molecular Weight : 272.27 g/mol
- CAS Number : 5377457
The structure of this compound features a conjugated system with a fluorophenyl and a methoxyphenyl group, which are critical for its biological activities.
Antiproliferative Effects
Recent studies have demonstrated that (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibits significant antiproliferative activity against various cancer cell lines.
- In Vitro Studies :
- The compound showed potent activity in the MCF-7 breast cancer cell line with an IC value ranging from 10 to 33 nM, comparable to the well-known chemotherapeutic agent combretastatin A-4 (CA-4) .
- In another study, it was found to inhibit tubulin polymerization effectively, indicating its potential as an antimitotic agent .
| Compound | Cell Line | IC (nM) |
|---|---|---|
| (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | MCF-7 | 10 - 33 |
| CA-4 | MCF-7 | 3.9 |
The mechanism by which (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exerts its antiproliferative effects appears to involve:
- Tubulin Interaction : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G phase .
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound resulted in increased apoptosis in cancer cells, further confirming its potential as a chemotherapeutic agent .
Case Studies and Research Findings
Several studies have explored the biological activities of related chalcone derivatives, highlighting the importance of structural modifications on their efficacy.
- Study on Structural Variants :
- Stability Studies :
Q & A
Q. What are the standard synthetic routes for preparing (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The compound is synthesized via Claisen-Schmidt condensation between 4-methoxyacetophenone and 4-fluorobenzaldehyde. Key optimization parameters include:
- Solvent selection : Ethanol is preferred due to its polarity and ability to dissolve both aromatic ketones and aldehydes .
- Catalyst concentration : 20% KOH (aqueous) added dropwise ensures controlled base catalysis .
- Reaction time : 4–6 hours at room temperature minimizes side reactions like retro-aldol condensation.
- Purification : Recrystallization from ethanol yields high-purity crystals suitable for XRD analysis .
Example Reaction Conditions Table:
| Parameter | Optimal Value | Purpose |
|---|---|---|
| Solvent | Ethanol | Dissolves reactants uniformly |
| Catalyst | 20% KOH (aqueous) | Base catalysis |
| Temperature | Room temperature (~25°C) | Minimizes decomposition |
| Stirring Time | 4–6 hours | Completes enolate formation |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural properties of this chalcone derivative?
Methodological Answer: A multi-technique approach is recommended:
- Single-crystal XRD : Resolves bond lengths, angles, and crystal packing (e.g., monoclinic system with space group P2₁/c observed in analogous chalcones ).
- FT-IR : Confirms carbonyl (C=O) stretches (~1650–1680 cm⁻¹) and C=C alkene vibrations (~1600 cm⁻¹) .
- ¹H/¹³C NMR : Assigns substituent positions via coupling constants (J = 12–16 Hz for trans-alkene protons) and aromatic splitting patterns .
- DFT calculations : Validate experimental data by comparing optimized geometries with XRD results (mean deviation < 0.01 Å) .
Q. What are the key considerations when interpreting NMR and IR spectral data to confirm the E-configuration and substituent positions?
Methodological Answer:
- NMR :
- IR :
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be employed to predict the electronic properties and chemical reactivity of this compound?
Methodological Answer:
- Basis set selection : Use B3LYP/6-311G(d,p) for accurate geometry optimization and frontier molecular orbital (FMO) analysis .
- Reactivity parameters : Calculate global hardness (η), chemical potential (μ), and Fukui indices to identify nucleophilic/electrophilic sites .
- Validation : Compare DFT-derived dipole moments and polarizabilities with experimental hyperpolarizability measurements for nonlinear optical (NLO) applications .
Example DFT Output Table:
| Parameter | DFT Value (B3LYP/6-311G(d,p)) | Experimental Value |
|---|---|---|
| C=O Bond Length | 1.23 Å | 1.24 Å |
| HOMO-LUMO Gap | 4.1 eV | N/A |
| Dipole Moment | 5.2 Debye | 5.0 Debye |
Q. What methodological approaches are recommended for investigating the nonlinear optical (NLO) properties of fluorinated chalcone derivatives like this compound?
Methodological Answer:
Q. How can researchers resolve discrepancies between experimental crystallographic data and computational modeling results for this chalcone?
Methodological Answer:
- Check computational parameters : Ensure solvent effects (e.g., ethanol polarity) and dispersion corrections are included in DFT .
- Analyze crystal packing : Intermolecular interactions (e.g., C–H···O, π-π stacking) may alter bond lengths compared to gas-phase DFT models .
- Software tools : Use CrystalExplorer to visualize Hirshfeld surfaces and quantify intermolecular contacts .
Q. What strategies are effective for evaluating the antimicrobial mechanism of action of this compound, and how do structural modifications influence its bioactivity?
Methodological Answer:
- Bioactivity screening : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria using agar diffusion assays (zone of inhibition >10 mm considered active) .
- Structure-activity relationship (SAR) :
- Mechanistic studies : Use fluorescence assays to monitor bacterial membrane disruption or enzyme inhibition (e.g., enoyl-ACP reductase) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
